Ethyl 2-(cyanomethyl)-3-oxopentanoate
Description
Ethyl 2-(cyanomethyl)-3-oxopentanoate (C₉H₁₃NO₃) is a β-ketoester derivative characterized by a cyanomethyl substituent at the α-position of the carbonyl group. This compound is synthesized via the Darzens reaction, as described in and 6, using ethyl 3-oxopentanoate as a starting material. The reaction yields a yellow oil (80% yield) with distinct spectroscopic properties:
- IR spectroscopy: Peaks at 2326 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch).
- NMR data: δ 1.05 (t, 3H, ethyl CH₃), 1.23 (t, 3H, ester CH₃), and 2.74 ppm (d, 2H, cyanomethyl CH₂) .
- Elemental analysis: Confirmed composition (C: 59.01%, H: 7.13%, N: 7.59%) .
The cyanomethyl group enhances electrophilicity at the α-carbon, making this compound a versatile intermediate in heterocyclic synthesis, particularly for substituted pyrroles .
Properties
CAS No. |
869641-02-1 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)-3-oxopentanoate |
InChI |
InChI=1S/C9H13NO3/c1-3-8(11)7(5-6-10)9(12)13-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
SITNUZDMGFDSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyanomethyl)-3-oxopentanoate typically involves the reaction of ethyl cyanoacetate with a suitable aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyanomethyl)-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(cyanomethyl)-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyanomethyl)-3-oxopentanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the ketone moiety are key functional groups that participate in these reactions. The compound can act as a Michael acceptor in conjugate addition reactions, and the ester group can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its cyanomethyl substituent. Comparisons with structurally related β-ketoesters reveal significant differences in reactivity, applications, and physicochemical properties:
Pharmacological and Industrial Relevance
- Enzymatic Interactions: Methyl 3-oxopentanoate derivatives (e.g., methyl 4,4-dimethoxy-3-oxovalerate) are inactive in NcCR-mediated reductions, suggesting that substituent size and polarity critically affect enzyme-substrate compatibility .
- Synthetic Utility: Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) is widely used in Claisen condensations for benzofuran synthesis, whereas the cyanomethyl variant is preferred for nitrogen-containing heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
